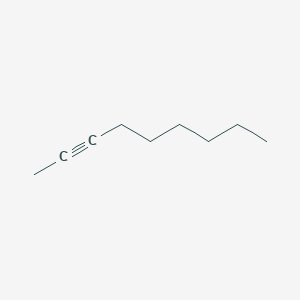

2-Nonyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

non-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKRETAGISZJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173077 | |

| Record name | 2-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19447-29-1 | |

| Record name | 2-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Nonyne, an alkyne of interest in various research and development applications, particularly in organic synthesis. The information is presented to facilitate easy access and comparison for scientific and drug development professionals.

Chemical Identity and Structure

This compound, also known as methyl n-hexyl acetylene, is an internal alkyne with the chemical formula C₉H₁₆.[1][2][3] Its structure features a carbon-carbon triple bond located at the second carbon position of a nine-carbon chain.

| Identifier | Value |

| IUPAC Name | Non-2-yne |

| CAS Registry Number | 19447-29-1 |

| Molecular Formula | C₉H₁₆[1][3] |

| Molecular Weight | 124.22 g/mol [1][4] |

| SMILES | CCCCCCC#CC |

| InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 |

| InChIKey | LXKRETAGISZJAD-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent | [1][2] |

| Density | 0.768 - 0.774 g/cm³ | [1][5][6][7][8] |

| Boiling Point | 158-159 °C | [1][5][7] |

| Melting Point | Approximately -50 °C to -75 °C (estimate) | [1][2] |

| Flash Point | 39 °C | [8] |

| Refractive Index | 1.4340 | [1][5][7] |

| Vapor Pressure | 3.29 mmHg at 25°C | [1][8] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene.[9][10][11] |

Experimental Protocols

Determination of Boiling Point:

The boiling point of a liquid such as this compound can be determined using distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.

Determination of Density:

A pycnometer or a digital density meter can be used to accurately measure the density of this compound. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Determination of Refractive Index:

An Abbe refractometer is commonly used to measure the refractive index of liquids. A drop of this compound is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

Determination of Solubility:

To determine the solubility of this compound, a measured amount of the alkyne is added to a known volume of a solvent (e.g., water, ethanol, diethyl ether) at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved alkyne is then determined, often through techniques like gas chromatography.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Alkynes, in general, are synthesized through various methods, with one common approach being the dehydrohalogenation of alkyl dihalides. A general synthetic workflow for a related alkyne is illustrated below.

This compound undergoes typical alkyne reactions, such as hydrogenation to form the corresponding alkene or alkane, and can participate in various coupling reactions.

Safety Information

This compound is a flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways. It is also reported to be irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[1] It should be used in a well-ventilated area, and sources of ignition should be avoided.[1]

Logical Relationship of Properties

The physical properties of this compound are interconnected and are primarily determined by its molecular structure.

References

- 1. This compound [chembk.com]

- 2. non-2-yne [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound [stenutz.eu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nonyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonyne (C₉H₁₆) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] The positioning of this triple bond within the carbon chain significantly influences the molecule's three-dimensional structure, reactivity, and spectroscopic properties. Understanding the precise molecular geometry and the nature of the chemical bonds within this compound is fundamental for its application in organic synthesis and as a building block in the development of novel therapeutics. This guide provides a detailed analysis of the molecular structure and bonding of this compound, leveraging theoretical principles and computational data.

Molecular Structure and Bonding Theory

The molecular structure of this compound is dictated by the hybridization of its constituent carbon atoms. The two carbon atoms forming the triple bond (C2 and C3) are sp-hybridized. This hybridization results from the mixing of one 2s and one 2p orbital, yielding two sp hybrid orbitals that are oriented linearly at an angle of 180° to each other. The remaining two 2p orbitals on each of these carbons are unhybridized and lie perpendicular to the sp hybrid orbitals and to each other.

The triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The σ bond is formed by the head-on overlap of two sp hybrid orbitals, one from each carbon atom. The two π bonds are formed by the sideways overlap of the parallel p orbitals on the adjacent sp-hybridized carbons. This bonding arrangement results in a cylindrical region of high electron density around the C≡C axis.

The carbon atoms of the terminal methyl group (C1) and the hexyl chain (C4 to C9) are sp³-hybridized, leading to a tetrahedral geometry around these atoms with bond angles of approximately 109.5°.

Quantitative Molecular Geometry

| Parameter | Bond | Typical Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| Carbon-Carbon Triple Bond | C2≡C3 | ~1.20 | |

| Carbon-Carbon Single Bond | C1-C2 | ~1.46 | |

| C3-C4 | ~1.46 | ||

| C-C (alkyl chain) | ~1.54 | ||

| Carbon-Hydrogen Bond | C1-H (sp³ carbon) | ~1.09 | |

| C-H (alkyl chain, sp³ carbon) | ~1.10 | ||

| Bond Angles | |||

| Alkyne Chain | C1-C2-C3 | 180 | |

| C2-C3-C4 | 180 | ||

| Alkyl Chain | C3-C4-C5 | ~109.5 | |

| H-C-H (methyl group) | ~109.5 |

Molecular Visualization

The linear geometry of the alkyne functional group and the tetrahedral arrangement of the flanking alkyl groups are key structural features of this compound.

Figure 1: Ball-and-stick model of the this compound molecular structure.

Experimental Protocols for Structural Determination

The precise determination of bond lengths and angles in molecules like this compound is typically achieved through gas-phase experimental techniques such as gas electron diffraction (GED) and microwave spectroscopy.

Gas Electron Diffraction (GED)

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Diffraction Pattern Generation: The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The resulting data is then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be determined.

Figure 2: Workflow for Gas Electron Diffraction (GED) structural analysis.

Microwave Spectroscopy

Methodology:

-

Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: When the frequency of the microwave radiation matches the frequency of a rotational transition of the molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating an absorption spectrum.

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule. These rotational constants are related to the moments of inertia of the molecule, from which highly precise bond lengths and angles can be calculated, particularly for the molecular backbone.

Figure 3: Workflow for Microwave Spectroscopy structural analysis.

Conclusion

The molecular structure of this compound is defined by the linear arrangement of the C1-C2-C3-C4 carbon chain due to the sp-hybridization of the triple-bonded carbons, and the flexible, tetrahedral geometry of the remaining alkyl chain. While direct experimental determination of its structural parameters is not currently available, computational methods provide a reliable and detailed picture of its bond lengths and angles. The experimental protocols of gas electron diffraction and microwave spectroscopy remain the gold standard for the precise determination of such molecular structures in the gas phase and could be applied to this compound in future studies to validate and refine the computational models. A thorough understanding of this molecular framework is crucial for predicting its chemical behavior and for its rational use in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to Common Reactions of 2-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary chemical reactions involving 2-nonyne, an internal alkyne of significant interest in synthetic organic chemistry. The content herein focuses on reaction mechanisms, experimental protocols, and quantitative data to support advanced research and development applications.

Introduction to this compound

This compound is an asymmetrical internal alkyne, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of a carbon-carbon triple bond, which can undergo a variety of addition and cleavage reactions. Understanding these transformations is crucial for the strategic design of complex molecules, including pharmacologically active compounds.

Key Reactions and Mechanisms

The reactivity of the triple bond in this compound allows for several key transformations, including reduction, hydration, hydroboration-oxidation, and oxidative cleavage.

Partial Reduction to Alkenes

The partial reduction of alkynes is a fundamental transformation that allows for the stereoselective synthesis of either cis- or trans-alkenes.

The use of a "poisoned" catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[3][4]

-

Reaction: this compound → cis-2-Nonene

-

Reagents: H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)[1]

-

Stereochemistry: Syn-addition, resulting in a cis (or Z) isomer.[1]

The reduction of this compound with sodium or lithium metal in liquid ammonia results in the formation of the trans-alkene.[2] This reaction proceeds through a radical anion intermediate, and the stereochemistry is controlled by the thermodynamic stability of the trans-vinyl radical intermediate.[5][6]

-

Reaction: this compound → trans-2-Nonene

-

Stereochemistry: Anti-addition, leading to a trans (or E) isomer.[5]

| Reduction Type | Reagents | Product | Stereochemistry |

| Syn-Hydrogenation | H₂, Lindlar's Catalyst | cis-2-Nonene | Syn-addition |

| Anti-Hydrogenation | Na, liquid NH₃ | trans-2-Nonene | Anti-addition |

Hydration to Ketones

The addition of water across the triple bond of an alkyne, known as hydration, typically yields a ketone.[8] For an unsymmetrical internal alkyne like this compound, this reaction can produce a mixture of two isomeric ketones due to the lack of regioselectivity.[9]

The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.[8] Acid-catalyzed hydration is a common method, often employing sulfuric acid.[10][11] To improve the reaction rate, a mercury(II) sulfate catalyst is sometimes used.[9]

-

Reaction: this compound → 2-Nonanone + 3-Nonanone

-

Reagents: H₂O, H₂SO₄ (often with HgSO₄ as a catalyst)[9]

-

Mechanism: The process involves the formation of an enol intermediate, which then undergoes keto-enol tautomerization to yield the ketone products.[8]

Hydroboration-Oxidation

Hydroboration-oxidation provides a method for the hydration of alkynes with anti-Markovnikov regioselectivity for terminal alkynes.[12] For internal alkynes like this compound, using a sterically hindered borane reagent such as disiamylborane or 9-BBN can provide some regiocontrol, favoring the formation of one ketone over the other.[13][14] The reaction involves the syn-addition of a borane across the triple bond, followed by oxidation.[15][16]

-

Reaction: this compound → Mixture of 2-Nonanone and 3-Nonanone

-

Reagents: 1. Bulky borane (e.g., disiamylborane, 9-BBN) 2. H₂O₂, NaOH[14]

-

Mechanism: The process begins with the hydroboration of the alkyne to form a vinylborane, which is then oxidized to an enol that tautomerizes to the ketone.[13]

| Hydration Method | Reagents | Products | Key Feature |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, (HgSO₄) | Mixture of 2-Nonanone and 3-Nonanone | Forms a mixture of ketones. |

| Hydroboration-Oxidation | 1. Bulky Borane 2. H₂O₂, NaOH | Mixture of 2-Nonanone and 3-Nonanone | Can offer some regioselectivity with bulky boranes. |

Oxidative Cleavage (Ozonolysis)

Ozonolysis of internal alkynes results in the cleavage of the carbon-carbon triple bond to form two carboxylic acids.[17][18] This reaction is a powerful tool for determining the position of the triple bond in a molecule.

-

Reaction: this compound → Heptanoic acid + Acetic acid

-

Mechanism: The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up to yield the carboxylic acid products.[21][22]

Experimental Protocols

Protocol 1: Syn-Hydrogenation of this compound using Lindlar's Catalyst

Objective: To synthesize cis-2-nonene from this compound.

Materials:

-

This compound

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)[23]

-

Quinoline

-

Hexane (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas, dissolve this compound in hexane.

-

Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline to the solution. The quinoline acts as a further poison to prevent over-reduction.[23]

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Concentrate the filtrate under reduced pressure to obtain the crude cis-2-nonene.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Oxidative Cleavage of this compound via Ozonolysis

Objective: To produce heptanoic acid and acetic acid from this compound.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Ozone (O₃) generated from an ozone generator

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Water

Procedure:

-

Dissolve this compound in dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Slowly add a solution of hydrogen peroxide in water to the reaction mixture at low temperature.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Perform a liquid-liquid extraction to separate the carboxylic acid products. The aqueous layer will contain the acids after basification and subsequent acidification.

-

Isolate and purify the heptanoic acid and acetic acid products.

Diagrams

Reaction Pathways of this compound

Caption: Key transformations of this compound.

Experimental Workflow: Syn-Hydrogenation

References

- 1. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 5. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 10. leah4sci.com [leah4sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 17. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]

- 18. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 19. youtube.com [youtube.com]

- 20. Ozonolysis - Wikipedia [en.wikipedia.org]

- 21. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Synthetic Utility of 2-Nonyne

Abstract

2-Nonyne is a C9 internal alkyne that serves as a versatile and valuable starting material in organic synthesis. Its carbon-carbon triple bond offers a rich platform for a variety of chemical transformations, enabling the stereoselective synthesis of alkenes, the regioselective formation of ketones, and participation in carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the core synthetic applications of this compound, targeting researchers, chemists, and professionals in drug development. It details experimental protocols for key transformations, presents quantitative data in a structured format, and utilizes process diagrams to illustrate reaction pathways and mechanisms, thereby offering a comprehensive resource for leveraging this building block in complex molecule synthesis.

Introduction to this compound

This compound (also known as methyl hexyl acetylene) is a linear nine-carbon internal alkyne.[1] The presence of the triple bond between the C2 and C3 positions makes it a potent precursor for a range of functional groups. Unlike terminal alkynes, its internal nature influences the regioselectivity of addition reactions and requires specific catalytic systems for certain transformations. Its utility lies in its ability to be converted into key synthetic intermediates, including stereochemically defined (Z)- and (E)-alkenes and the versatile 2-nonanone ketone, which are staples in multi-step synthetic campaigns.

Below is a workflow diagram illustrating the primary synthetic routes starting from this compound.

Core Synthetic Transformations

The reactivity of the alkyne functional group is dominated by addition reactions. By carefully selecting reagents and conditions, chemists can control both the regiochemistry and stereochemistry of these transformations.

Stereoselective Reduction to Alkenes

The partial reduction of the alkyne in this compound allows for the synthesis of both (Z)- and (E)-alkene isomers, which are crucial intermediates in the synthesis of natural products and pharmaceuticals where double bond geometry is critical.

The hydrogenation of an alkyne using a "poisoned" palladium catalyst, such as Lindlar's catalyst, results in the syn-addition of two hydrogen atoms across the triple bond, selectively forming the (Z)- or cis-alkene.[2][3] The catalyst is deactivated to prevent over-reduction to the corresponding alkane.[2]

Experimental Protocol: Synthesis of (Z)-2-Nonene

-

Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~50 mg per 1 mmol of alkyne). The flask is sealed with septa and purged with hydrogen gas from a balloon.

-

Reagents: Anhydrous solvent (e.g., methanol or ethyl acetate, 10 mL) is added via syringe, followed by this compound (1.0 eq). A small amount of quinoline (~1 drop) can be added as an additional poison to improve selectivity.[4]

-

Reaction: The mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (balloon).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. Careful monitoring is crucial to prevent over-reduction.[2]

-

Workup: Upon completion (typically 2-6 hours), the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure (Z)-2-nonene.

| Parameter | Value | Reference |

| Typical Yield | 80-95% | [4] |

| Catalyst | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | [2][3] |

| Stereoselectivity | >98% (Z)-isomer | [2] |

To obtain the (E)- or trans-alkene, a dissolving metal reduction is employed.[5] This reaction uses an alkali metal (typically sodium) in liquid ammonia at low temperatures (-78 °C to -33 °C). The mechanism involves a radical anion intermediate, which preferentially adopts a more stable trans configuration before being fully reduced.[6][7]

Experimental Protocol: Synthesis of (E)-2-Nonene

-

Setup: A three-neck flask equipped with a dry-ice condenser, a gas inlet, and a septum is assembled and flame-dried. The system is maintained under an inert atmosphere (argon or nitrogen).

-

Ammonia Condensation: Ammonia gas is condensed into the flask by cooling it to -78 °C (dry ice/acetone bath). Approximately 20-30 mL of liquid ammonia is collected per 1 mmol of alkyne.[8]

-

Reagents: Small pieces of sodium metal (2.2 eq) are carefully added to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.[9] Then, a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF is added dropwise.

-

Reaction: The reaction is stirred at -78 °C or allowed to warm to the boiling point of ammonia (-33 °C) for 2-4 hours. The blue color will fade as the reaction proceeds.

-

Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as solid ammonium chloride or isopropanol, until the blue color is fully discharged. The ammonia is then allowed to evaporate under a stream of nitrogen.

-

Workup: Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography (hexanes) to yield pure (E)-2-nonene.

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [5] |

| Reducing Agent | Sodium in liquid ammonia | [5][9] |

| Stereoselectivity | >95% (E)-isomer | [5] |

Hydration to 2-Nonanone

The addition of water across the triple bond of this compound is a direct route to synthesizing 2-nonanone, a valuable ketone intermediate. The regiochemical outcome is governed by Markovnikov's rule.

In the presence of a strong acid (H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the alkyne following Markovnikov's rule.[10] For an internal alkyne like this compound, addition occurs at either carbon of the triple bond. However, attack at the C2 position is generally favored, leading to 2-nonanone. The reaction proceeds through a vinylic alcohol (enol) intermediate, which rapidly tautomerizes to the more stable keto form.

Experimental Protocol: Synthesis of 2-Nonanone

-

Setup: To a round-bottom flask containing a stir bar, add water and concentrated sulfuric acid (to make a ~10% aqueous H₂SO₄ solution).

-

Catalyst: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~0.1 eq).

-

Reagent: Add this compound (1.0 eq) to the acidic solution.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with diethyl ether (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography to yield pure 2-nonanone.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General Procedure |

| Catalyst System | H₂SO₄ / HgSO₄ | [10] |

| Regioselectivity | Markovnikov | General Principle |

Applications in Synthetic Strategy

While direct applications of this compound in late-stage drug synthesis are not widely documented, the products derived from its core transformations are of immense value.

-

2-Nonanone: As a methyl ketone, it is a precursor for various reactions, including haloform reactions, aldol condensations, and Baeyer-Villiger oxidations, providing access to a wide array of more complex molecular scaffolds.

-

(Z)- and (E)-2-Nonene: Stereodefined alkenes are critical components in the synthesis of many natural products, including pheromones and macrolides.[11] They are substrates for reactions such as epoxidation, dihydroxylation, and metathesis, where the stereochemistry of the starting alkene directly dictates the stereochemistry of the product.

The alkyne moiety itself can be a valuable functional group in modern synthetic chemistry, particularly in cycloaddition reactions for the construction of heterocyclic rings, which are prevalent in pharmaceuticals.[12] Although this compound is an internal alkyne, it can potentially participate as a dipolarophile in [3+2] cycloadditions with dipoles like azides or nitrones, or as a dienophile in high-temperature [4+2] Diels-Alder reactions.[13][14]

Summary of Quantitative Data

The physical and spectroscopic properties of this compound and its primary synthetic derivatives are summarized below for reference.

Table 1: Physical Properties

| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Ref. Index (n²⁰) |

| This compound | C₉H₁₆ | 124.22 | 168-169 | ~0.76 | ~1.434 |

| 2-Nonanone | C₉H₁₈O | 142.24 | 192 | 0.832 | 1.418-1.423 |

| (Z)-2-Nonene | C₉H₁₈ | 126.24 | ~147 | ~0.73 | ~1.42 |

| (E)-2-Nonene | C₉H₁₈ | 126.24 | 147.2 | ~0.73 | ~1.42 |

(Data sourced from combining information from references[1][15][16][17][18][19][20][21][22][23][24][25][26])

Table 2: Spectroscopic Data (¹H NMR, CDCl₃)

| Compound | Key Chemical Shifts (δ, ppm) |

| This compound | ~2.1 (m, 2H, -C≡C-CH₂-), ~1.75 (t, 3H, -C≡C-CH₃), ~1.4-1.2 (m, 8H), ~0.9 (t, 3H, -CH₃) |

| 2-Nonanone | ~2.4 (t, 2H, -CH₂-C(O)-), ~2.1 (s, 3H, C(O)-CH₃), ~1.5 (m, 2H), ~1.25 (m, 6H), ~0.88 (t, 3H, -CH₃)[17] |

| (Z)-2-Nonene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, =CH-CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃) |

| (E)-2-Nonene | ~5.4 (m, 2H, -CH=CH-), ~1.95 (m, 2H, =CH-CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃) |

(Spectroscopic data are representative and based on general principles and data from PubChem[17][21][22] and NIST[19][20][23][24])

References

- 1. chembk.com [chembk.com]

- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cycloaddition - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-nonanone, 821-55-6 [thegoodscentscompany.com]

- 17. 2-Nonanone | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound (CAS 19447-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. This compound [webbook.nist.gov]

- 20. 2-Nonene, (E)- [webbook.nist.gov]

- 21. 2-Nonene, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2-Nonene, (2E)- | C9H18 | CID 5364590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2-Nonanone [webbook.nist.gov]

- 24. 2-Nonene, (E)- [webbook.nist.gov]

- 25. 2-Nonanone (CAS 821-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 26. 2-Nonene, (E)- [webbook.nist.gov]

The Reactivity of the Triple Bond in 2-Nonyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonyne is an internal alkyne, a class of organic molecules characterized by a carbon-carbon triple bond located within the carbon chain. This functional group is a hub of high electron density and possesses unique steric and electronic properties that dictate its reactivity. The linear geometry of the sp-hybridized carbons of the triple bond and the presence of two π-bonds make this compound a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the triple bond in this compound, with a focus on key reactions, experimental protocols, and potential applications in the field of drug development.

Physical and Chemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| IUPAC Name | Non-2-yne | [1] |

| CAS Number | 19447-29-1 | [1] |

| Boiling Point | 168-169 °C | [2] |

| Density | ~0.76 g/mL | [2] |

| Appearance | Colorless liquid | [2] |

Reactivity of the Triple Bond: Key Reactions

The triple bond of this compound is susceptible to a range of addition reactions, allowing for the stereoselective and regioselective synthesis of a variety of functionalized molecules.

Hydrogenation: Reduction of the Triple Bond

Hydrogenation of this compound can be controlled to produce either a cis-alkene, a trans-alkene, or a fully saturated alkane.

The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the selective reduction of the alkyne to a cis-alkene. The catalyst is deactivated to prevent over-reduction to the alkane.

Experimental Protocol: Hydrogenation of this compound using Lindlar's Catalyst

-

Materials: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), solvent (e.g., methanol or hexane), hydrogen gas.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield (Z)-2-nonene.

-

The reduction of this compound with sodium metal in liquid ammonia results in the formation of the trans-alkene. This reaction proceeds through a radical anion intermediate.[3][4]

Experimental Protocol: Reduction of this compound with Sodium in Liquid Ammonia

-

Materials: this compound, sodium metal, liquid ammonia, and a co-solvent such as THF.

-

Procedure:

-

Set up a three-necked flask with a dry ice/acetone condenser, an inlet for ammonia gas, and a dropping funnel.

-

Condense ammonia gas into the flask at -78 °C.

-

Add this compound, dissolved in a minimal amount of THF, to the liquid ammonia.

-

Carefully add small pieces of sodium metal to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons.

-

Continue adding sodium until the blue color persists.

-

Stir the reaction mixture until the alkyne has been consumed (monitored by TLC or GC).

-

Quench the reaction by the careful addition of a proton source, such as ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the product with an organic solvent, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure to obtain (E)-2-nonene.

-

Using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with an excess of hydrogen gas will result in the complete reduction of the triple bond to the corresponding alkane, nonane.

Experimental Protocol: Complete Hydrogenation of this compound

-

Materials: this compound, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol), hydrogen gas.

-

Procedure:

-

Dissolve this compound in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the catalyst and remove the solvent to yield nonane.

-

Quantitative Data for Hydrogenation of this compound

| Reaction | Product | Catalyst/Reagents | Typical Yield | Reference |

| Syn-Hydrogenation | (Z)-2-Nonene | H₂, Lindlar's Catalyst | High | [5] |

| Anti-Hydrogenation | (E)-2-Nonene | Na, liq. NH₃ | Good (>80% for similar alkynes) | [3] |

| Complete Hydrogenation | Nonane | H₂, Pd/C | Quantitative | [6] |

Diagram: Hydrogenation Pathways of this compound

Caption: Selective and complete hydrogenation of this compound.

Hydration of the Triple Bond

The addition of water across the triple bond of this compound can be achieved through two primary methods, leading to the formation of ketones. For an unsymmetrical internal alkyne like this compound, a mixture of two regioisomeric ketones is expected.

This method follows Markovnikov's rule, where the initial addition of the mercury species and water leads to an enol intermediate that tautomerizes to a ketone. For this compound, this reaction will produce a mixture of nonan-2-one and nonan-3-one.

Experimental Protocol: Oxymercuration-Demercuration of this compound

-

Materials: this compound, mercury(II) sulfate (HgSO₄), sulfuric acid (H₂SO₄), water, sodium borohydride (NaBH₄), sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask, prepare a solution of mercury(II) sulfate in aqueous sulfuric acid.

-

Add this compound to the solution and stir vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide.

-

Stir for a period to ensure complete demercuration.

-

Extract the product mixture with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent to yield a mixture of nonan-2-one and nonan-3-one.

-

Hydroboration-oxidation of internal alkynes is generally less regioselective than for terminal alkynes. Using a bulky borane reagent like disiamylborane or 9-BBN can improve selectivity. The reaction proceeds via an anti-Markovnikov addition of borane, followed by oxidation to an enol which tautomerizes to a ketone. This will also produce a mixture of nonan-2-one and nonan-3-one.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Materials: this compound, a bulky borane reagent (e.g., 9-BBN or disiamylborane), THF, sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

-

Procedure:

-

In a dry, inert atmosphere, dissolve this compound in anhydrous THF.

-

Add the borane reagent at 0 °C and then allow the reaction to warm to room temperature.

-

Stir until the hydroboration is complete.

-

Cool the reaction mixture in an ice bath and carefully add aqueous sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide.

-

Stir the mixture at room temperature to ensure complete oxidation.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain a mixture of nonan-2-one and nonan-3-one.

-

Diagram: Hydration of this compound

Caption: Hydration of this compound yields a ketone mixture.

Ozonolysis: Cleavage of the Triple Bond

Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond to form carboxylic acids. For this compound, this reaction will yield heptanoic acid and acetic acid.

Experimental Protocol: Ozonolysis of this compound

-

Materials: this compound, solvent (e.g., dichloromethane or methanol), ozone (O₃), and a workup reagent (e.g., water or hydrogen peroxide).

-

Procedure:

-

Dissolve this compound in a suitable solvent in a flask equipped with a gas dispersion tube and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

For an oxidative workup, add water or hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.

-

Separate the carboxylic acid products by extraction and/or distillation.

-

Diagram: Ozonolysis of this compound

Caption: Ozonolysis of this compound cleaves the triple bond.

Electrophilic Addition of Halogens and Hydrogen Halides

The π-bonds of the alkyne are nucleophilic and will react with electrophiles.

The addition of one equivalent of a hydrogen halide (e.g., HBr or HCl) to this compound will produce a mixture of vinyl halides. The addition follows Markovnikov's rule, leading to a mixture of (E) and (Z) isomers of 2-halo-2-nonene and 3-halo-2-nonene. The addition of a second equivalent of HX will lead to a geminal dihalide.

The addition of one equivalent of a halogen (e.g., Br₂) to this compound results in an anti-addition to form a dihaloalkene. The addition of a second equivalent of the halogen will produce a tetrahaloalkane.

This compound in the Context of Drug Development

While this compound itself is not a common pharmaceutical, the alkyne functional group is a valuable building block in medicinal chemistry. The rigidity of the triple bond can be used to create specific molecular geometries, and its reactivity allows for the introduction of various functional groups.

-

Scaffolding: The linear nature of the alkyne can act as a rigid linker between different pharmacophoric groups in a drug molecule.

-

Bioorthogonal Chemistry: Terminal alkynes are key functional groups in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. While this compound is an internal alkyne, it can be functionalized to a terminal alkyne.

-

Metabolic Stability: The introduction of an alkyne group can sometimes block metabolic pathways, increasing the half-life of a drug.

Although specific examples of drugs derived directly from this compound are not prevalent in the literature, the reactions described in this guide are fundamental to the synthesis of more complex molecules that may have pharmacological activity. For instance, the selective hydrogenation to a cis- or trans-alkene allows for precise control over the stereochemistry of a potential drug candidate, which is often crucial for its biological activity.

Conclusion

The triple bond of this compound is a versatile functional group that undergoes a variety of transformations, including hydrogenation, hydration, ozonolysis, and electrophilic addition. The ability to control the stereochemistry and regiochemistry of these reactions makes this compound a valuable starting material for the synthesis of a wide range of organic molecules. While its direct application in pharmaceuticals is not widespread, the fundamental reactivity of internal alkynes is a cornerstone of synthetic organic chemistry and, by extension, a critical tool in the drug discovery and development process. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds could unveil novel therapeutic agents.

References

- 1. purechemistry.org [purechemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Give mechanisms to account for the stereochemistry of the product... | Study Prep in Pearson+ [pearson.com]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nonyne (CAS: 19447-29-1), an unsaturated hydrocarbon of interest in various research and development applications. Due to the limited availability of specific public data on its degradation profile, this document outlines a robust framework for establishing its stability through a series of recommended experimental protocols.

Core Physicochemical Properties and Hazards

A foundational understanding of this compound's physical and chemical properties is essential for safe handling and the design of stability studies. This information, summarized from various safety data sheets and chemical databases, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [1] |

| Molecular Weight | 124.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 158-159 °C | [1][2] |

| Melting Point | Approximately -49.99 °C (estimate) | [1] |

| Density | 0.768 - 0.769 g/cm³ | [1][2] |

| Flash Point | 39 °C (102.2 °F) | [1] |

| Vapor Pressure | 3.29 mmHg at 25 °C | [1] |

| Refractive Index | 1.4340 | [1][2] |

| Solubility | Insoluble in water. | [3] |

Hazard Summary: this compound is a flammable liquid and vapor.[3] It may be fatal if swallowed and enters airways.[3] It is also irritating to the eyes, respiratory system, and skin.[1] Standard safe handling procedures for flammable and irritant chemicals should be strictly followed.

Recommended Storage Conditions

Based on available safety data, the following storage conditions are recommended to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | To minimize potential degradation and reduce vapor pressure.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the unsaturated alkyne bond. |

| Light | Store in a dark place, protected from light. | To prevent photolytic degradation. |

| Container | Tightly sealed, appropriate containers (e.g., amber glass bottles with PTFE-lined caps). | To prevent evaporation and contamination. |

| Ventilation | Store in a well-ventilated area. | Due to its flammable nature.[3] |

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of forced degradation studies are recommended. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and products.

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Thermal Stability Protocol (Adapted from ASTM D6468)

This protocol is designed to assess the stability of this compound at elevated temperatures.

Objective: To determine the thermal stability of this compound and identify potential thermally induced degradation products.

Apparatus:

-

Heating bath with a liquid medium, capable of maintaining a temperature of 150 ± 1.5 °C.

-

Borosilicate glass test tubes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Filter a sample of this compound through a suitable membrane filter.

-

Place 50 ± 2 mL of the filtered this compound into a borosilicate glass test tube.

-

Insert the uncapped test tube into the heating bath, pre-heated to 150 °C.

-

Maintain the sample at this temperature for a defined period (e.g., 90 or 180 minutes).[4]

-

After the specified time, remove the test tube and allow it to cool to ambient temperature in the dark to prevent photochemical reactions.[4]

-

Analyze the heat-treated sample and a control sample (not subjected to heat) by GC-MS to identify and quantify any degradation products.

Photostability Protocol (Based on ICH Q1B)

This protocol evaluates the stability of this compound when exposed to light.[5][6][7][8]

Objective: To assess the photosensitivity of this compound and identify potential photolytic degradation products.

Apparatus:

-

A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., xenon or D65 lamp) or Option II (cool white fluorescent and near-UV lamps).[9]

-

Quartz or other suitable transparent containers.

-

Control containers wrapped in aluminum foil.

-

GC-MS or High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) system.

Procedure:

-

Place a sample of this compound in a chemically inert, transparent container (e.g., quartz).

-

Prepare a control sample by placing this compound in a similar container and wrapping it completely in aluminum foil to protect it from light.

-

Expose both the sample and the control to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

-

Position the samples to ensure maximum and uniform exposure to the light source.[7][8]

-

Following the exposure period, analyze both the exposed sample and the dark control by GC-MS or HPLC-DAD to identify and quantify any photodegradation products.

Oxidative Stability Protocol

This protocol assesses the susceptibility of this compound to oxidation.

Objective: To determine the oxidative stability of this compound and identify potential oxidation products.

Apparatus:

-

A reaction vessel that allows for the sparging of an oxygen-containing gas through the liquid.

-

An oxygen or air source.

-

A temperature-controlled bath.

-

GC-MS system.

Procedure:

-

Place a known volume of this compound into the reaction vessel.

-

Heat the sample to a moderately elevated temperature (e.g., 40-60 °C) to accelerate the reaction without causing significant thermal degradation.

-

Bubble a slow, steady stream of air or oxygen through the liquid for a defined period (e.g., 24, 48, 72 hours).

-

Take aliquots of the sample at specified time intervals.

-

Analyze the samples and a non-oxidized control by GC-MS to identify and quantify any oxidation products. Likely products could include carboxylic acids from the cleavage of the triple bond.[10]

Analysis of Degradation Products

The identification and quantification of degradation products are critical for understanding the stability of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] It is well-suited for analyzing this compound and its potential degradation products. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structures of unknown degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about degradation products.[13][14][15] Changes in the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of stressed samples compared to the control can indicate the formation of new chemical entities. The characteristic signals of the alkyne protons and carbons can be monitored for changes.[13][15]

Container Compatibility

The choice of container is crucial for maintaining the long-term stability of this compound.

Table 3: General Compatibility of Container Materials

| Material | Compatibility with Unsaturated Hydrocarbons | Comments |

| Borosilicate Glass (Type I) | Excellent | Highly inert and offers excellent chemical resistance. Amber glass is recommended to protect from light.[16][17][18] |

| High-Density Polyethylene (HDPE) | Good to Fair | Generally resistant, but potential for absorption of the organic solvent and permeation. Compatibility testing is recommended for long-term storage.[16][19] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of organic compounds. Often used in cap liners. |

| Polyvinyl Chloride (PVC) | Not Recommended | Potential for leaching of plasticizers and lower chemical resistance compared to HDPE and glass. |

A logical approach to container compatibility testing is outlined in the diagram below.

Conclusion

While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic approach involving forced degradation studies and appropriate analytical techniques. The recommended storage conditions of 2-8 °C, protection from light, and an inert atmosphere provide a strong foundation for preserving its quality. For critical applications, particularly in drug development, it is imperative that researchers and scientists conduct in-house stability and compatibility studies as outlined in this guide to ensure the integrity and safety of their work.

References

- 1. academic.oup.com [academic.oup.com]

- 2. electronics.org [electronics.org]

- 3. forced degradation study: Topics by Science.gov [science.gov]

- 4. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]

- 5. youtube.com [youtube.com]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. caronscientific.com [caronscientific.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arts.unimelb.edu.au [arts.unimelb.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Alkynes | OpenOChem Learn [learn.openochem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. Compatibility Testing Methods for Glass Containers - Knowledge [keyopackaging.com]

- 18. compatibility testing between packaging materials and contents is crucial. What methods can be used for this testing? - Knowledge [keyopackaging.com]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Nonyne and Its Isomers

This technical guide provides a thorough examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its related isomers. It is designed to serve as a critical resource for professionals in the fields of chemistry and drug development, offering detailed information on the structural diversity, chemical properties, and analytical methodologies pertaining to these C9 alkynes.

Introduction to Alkynes and the Importance of Systematic Nomenclature

Alkynes are unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond.[1][2] Their general formula is CnH2n-2.[1][3] The high electron density of the triple bond makes alkynes highly reactive and valuable precursors in organic synthesis. The systematic naming of these compounds according to IUPAC rules is paramount to avoid ambiguity and ensure clear communication in scientific literature and industrial applications.

This guide focuses on nonyne (C9H16), a nine-carbon alkyne, with a specific emphasis on this compound and its various isomers. Understanding the subtle structural differences and the corresponding variations in physical and chemical properties among these isomers is crucial for their effective utilization in research and development.

IUPAC Nomenclature of Alkynes

The IUPAC system provides a logical and consistent set of rules for naming organic compounds. The key principles for naming alkynes are as follows:

-

Rule 1: Identifying the Parent Chain. The longest continuous carbon chain that contains the carbon-carbon triple bond is selected as the parent chain.[1][3][4]

-

Rule 2: Suffix. The "-ane" suffix of the corresponding alkane is replaced with "-yne".[3][5] For instance, a nine-carbon alkyne is a "nonyne".

-

Rule 3: Numbering the Parent Chain. The parent chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[2][3][6] The position of the triple bond is indicated by the number of the first carbon atom in the triple bond. This number is placed before the parent name (e.g., this compound) or before the "-yne" suffix (e.g., non-2-yne).[6]

-

Rule 4: Naming Substituents. Any branched groups (substituents) are named and their positions on the parent chain are indicated by numbers. Substituents are listed in alphabetical order.[2][7] Prefixes such as "di-", "tri-", and "tetra-" are used if the same substituent appears more than once, but these prefixes are ignored when alphabetizing.[2]

-

Rule 5: Molecules with Multiple Triple Bonds. If a molecule contains more than one triple bond, the suffix is modified to "-diyne", "-triyne", and so on. The parent chain is numbered to give the first carbon of the first triple bond the lowest number.[2][3]

-

Rule 6: Molecules with Both Double and Triple Bonds. If a molecule contains both double and triple bonds, the chain is numbered to give the first multiple bond (either double or triple) the lowest number.[1] If there is a tie, the double bond is given the lower number.[1][6] The name ends in "-en-yne".[1][3]

Isomers of Nonyne

Nonyne, with the molecular formula C9H16, exists as numerous isomers.[8] These isomers can be broadly categorized into positional isomers and branched-chain isomers.

Positional Isomers of Nonyne

Positional isomers have the same carbon skeleton but differ in the position of the triple bond. The straight-chain positional isomers of nonyne are:

-

1-Nonyne: The triple bond is between the first and second carbon atoms. This is also known as a terminal alkyne.[2]

-

This compound: The triple bond is between the second and third carbon atoms. This is an internal alkyne.[2]

-

3-Nonyne: The triple bond is between the third and fourth carbon atoms. This is also an internal alkyne.

-

4-Nonyne: The triple bond is between the fourth and fifth carbon atoms. This is also an internal alkyne.

Branched-Chain Isomers of Nonyne

Branched-chain isomers have the same molecular formula but a different arrangement of carbon atoms in the main chain. There are numerous branched-chain isomers of nonyne. For example, a methyl group can be a substituent on an octyne parent chain, or an ethyl group on a heptyne parent chain.

Examples of Branched-Chain Nonyne Isomers:

-

7-Methyl-1-octyne

-

6-Methyl-2-octyne

-

5-Ethyl-1-heptyne

Quantitative Data of Nonyne Isomers

The physical properties of nonyne isomers vary with their molecular structure. The following tables summarize key quantitative data for the straight-chain positional isomers of nonyne.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Nonyne | 3452-09-3 | 124.22 | 150-151 | -50[9] | 0.757 (at 25°C) | 1.422 |

| This compound | 19447-29-1 | 124.23 | 168-169[10] | ~ -75[10] | ~ 0.76[10] | 1.434[11] |

| 3-Nonyne | 20184-90-1 | 124.22 | Not readily available | Not readily available | Not readily available | Not readily available |

| 4-Nonyne | 20184-91-2 | 124.22 | 155[12] | ~ -50 (estimate)[12] | 0.76[12] | 1.4325[12] |

Experimental Protocols

Synthesis of this compound

Analysis of Nonyne Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of nonyne isomers.[13] The following is a generalized protocol that can be adapted for the analysis of a mixture of nonyne isomers.

Objective: To separate and identify the components of a mixture containing nonyne isomers.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., 5% phenyl polymethylsiloxane).[14]

-

Mass Spectrometer (MS) detector.

-

Autosampler.

Materials:

-

Helium (carrier gas).[14]

-

Sample mixture containing nonyne isomers, dissolved in a suitable solvent (e.g., hexane).

-

Reference standards for each expected nonyne isomer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample mixture in hexane (e.g., 1 µL/mL).

-

Prepare individual standard solutions of each known nonyne isomer at a similar concentration.

-

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: A temperature program is used to separate the isomers based on their boiling points and interactions with the column's stationary phase. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

-

Final hold: Hold at 200°C for 5 minutes.[14]

-

-

Carrier Gas: Use helium at a constant flow rate.

-

MS Detector:

-

-

Data Acquisition:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Inject the reference standards under the same conditions to determine their retention times and mass spectra.

-

-

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of each peak in the sample chromatogram with those of the reference standards. The mass spectrum of each isomer will show a molecular ion peak (M+) corresponding to its molecular weight (124.22 for C9H16) and a characteristic fragmentation pattern.

-

Quantification: If required, a calibration curve can be generated for each isomer using the reference standards to determine the concentration of each isomer in the sample mixture.

-

Visualizations

Isomer Classification of Nonyne

Caption: Isomeric classification of compounds with the molecular formula C9H16.

IUPAC Naming Workflow for Branched Alkynes

Caption: A stepwise workflow for determining the IUPAC name of a branched alkyne.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. IUPAC Nomenclature Rules for Alkynes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nonyne - Wikipedia [en.wikipedia.org]

- 9. 1-nonyne [stenutz.eu]

- 10. This compound [chembk.com]

- 11. This compound [stenutz.eu]

- 12. 4-Nonyne [chembk.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Nonyne

For Researchers, Scientists, and Drug Development Professionals

Nonyne, an unsaturated hydrocarbon with the molecular formula C₉H₁₆, exists as a multitude of structural isomers, each possessing unique physical and chemical properties. This guide provides a comprehensive overview of the isomers of nonyne, detailing their fundamental differences, methods of synthesis, and characterization techniques. The information presented herein is intended to serve as a valuable resource for professionals in research, science, and drug development who require a deep understanding of these compounds.

Structural Isomers of Nonyne

The structural diversity of nonyne arises from both the position of the carbon-carbon triple bond and the arrangement of the carbon skeleton. These isomers can be broadly categorized into straight-chain and branched-chain alkynes.

Straight-Chain Isomers

There are four straight-chain isomers of nonyne, distinguished by the location of the triple bond:

-

1-Nonyne: A terminal alkyne where the triple bond is between the first and second carbon atoms.

-

2-Nonyne: An internal alkyne with the triple bond between the second and third carbon atoms.

-

3-Nonyne: An internal alkyne where the triple bond is located between the third and fourth carbon atoms.

-

4-Nonyne: An internal alkyne with the triple bond between the fourth and fifth carbon atoms.

Branched-Chain Isomers

The number of branched-chain isomers of nonyne is extensive. These isomers are characterized by the presence of alkyl substituents (e.g., methyl, ethyl) on the main carbon chain. A systematic nomenclature is crucial for their identification. Examples of branched nonyne isomers include:

-

Methyloctyne isomers: Such as 2-methyloct-3-yne, 7-methyloct-1-yne, etc.

-

Ethylheptyne isomers: Such as 3-ethylhept-1-yne, 5-ethylhept-2-yne, etc.

-

Dimethylheptyne isomers: Such as 2,2-dimethylhept-3-yne, 6,6-dimethylhept-1-yne, etc.

-

And numerous other more complex arrangements.

The structural variations among these isomers lead to significant differences in their physical properties and chemical reactivity.

Basic Differences and Physical Properties

The seemingly subtle differences in the molecular structure of nonyne isomers have a profound impact on their physical properties. Key differentiators include boiling point, melting point, and density. Generally, increased branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. However, highly symmetrical branched isomers may exhibit higher melting points due to more efficient packing in the crystal lattice.

| Isomer | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Straight-Chain Isomers | |||||

| 1-Nonyne | Non-1-yne | C₉H₁₆ | 150-151 | -50 | 0.757 |

| This compound | Non-2-yne | C₉H₁₆ | 150 | - | 0.761 |

| 3-Nonyne | Non-3-yne | C₉H₁₆ | 151 | - | 0.763 |

| 4-Nonyne | Non-4-yne | C₉H₁₆ | 151 | - | 0.763 |

| Branched-Chain Isomers (Illustrative Examples) | |||||

| 3-Ethylhept-1-yne | 3-Ethylhept-1-yne | C₉H₁₆ | ~140-145 (estimated) | - | ~0.75 (estimated) |

| 6,6-Dimethylhept-1-yne | 6,6-Dimethylhept-1-yne | C₉H₁₆ | ~135-140 (estimated) | - | ~0.74 (estimated) |

Note: Data for branched isomers are largely estimated based on trends observed for analogous alkanes and alkenes due to a lack of comprehensive experimental values.

Experimental Protocols

The synthesis and characterization of nonyne isomers require specific experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 1-Nonyne from 1-Bromooctane and Sodium Acetylide

This protocol describes a common method for the synthesis of terminal alkynes via the alkylation of sodium acetylide.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene gas (C₂H₂)

-

1-Bromooctane

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia. Carefully add sodium amide in small portions with stirring. Bubble acetylene gas through the solution until the blue color of the dissolved sodium disappears, indicating the formation of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide in liquid ammonia, add a solution of 1-bromooctane in anhydrous diethyl ether dropwise with continuous stirring. The reaction is typically exothermic and should be maintained at the boiling point of liquid ammonia (-33 °C).

-

Work-up: After the addition is complete, allow the ammonia to evaporate overnight. To the remaining residue, carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium amide.

-

Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude 1-nonyne can be further purified by fractional distillation.

Synthesis of this compound from 1-Butyne and 1-Bromopentane

This protocol illustrates the synthesis of an internal alkyne by the alkylation of a smaller terminal alkyne.

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromopentane

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

Deprotonation of 1-Butyne: In a manner similar to the synthesis of 1-nonyne, prepare a solution of sodium amide in liquid ammonia. Bubble 1-butyne gas through the solution to form the corresponding sodium butynide.

-

Alkylation: Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the sodium butynide suspension.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for 1-nonyne to isolate this compound.

Characterization of Nonyne Isomers

The differentiation of nonyne isomers relies on a combination of chemical tests and spectroscopic methods.

1. Chemical Test for Terminal Alkynes (Tollens' Test)

This test distinguishes terminal alkynes from internal alkynes.

Protocol:

-

Preparation of Tollens' Reagent: To a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 10% aqueous ammonia dropwise with shaking until the precipitate just dissolves.

-

Test: Add a few drops of the nonyne isomer to the freshly prepared Tollens' reagent.

-

Observation: The formation of a white or grey precipitate (silver acetylide) indicates the presence of a terminal alkyne (e.g., 1-nonyne). Internal alkynes (e.g., this compound, 3-nonyne, 4-nonyne) will not produce a precipitate.

2. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy:

-

Terminal Alkynes (e.g., 1-Nonyne): Exhibit a characteristic sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a weaker absorption around 2100-2140 cm⁻¹ for the C≡C triple bond stretch.

-

Internal Alkynes (e.g., 2-, 3-, 4-Nonyne): The ≡C-H stretch is absent. The C≡C stretch appears in the region of 2190-2260 cm⁻¹, and its intensity is often weak, especially in symmetrical or near-symmetrical alkynes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acetylenic proton of a terminal alkyne (≡C-H) typically appears as a triplet in the range of δ 1.8-3.1 ppm. The protons on the carbon atoms adjacent to the triple bond (propargylic protons) are deshielded and appear around δ 2.1-2.5 ppm. The specific splitting patterns and chemical shifts of the alkyl chains provide detailed information about the structure of each isomer.

-

¹³C NMR: The sp-hybridized carbons of the triple bond resonate in the range of δ 65-90 ppm. The chemical shifts can help to distinguish between different positional isomers.

-

-

Mass Spectrometry (MS): The fragmentation patterns in the mass spectrum are unique to each isomer. Cleavage at the propargylic position is a common fragmentation pathway for alkynes. High-resolution mass spectrometry can confirm the elemental composition.

Logical Relationships in Isomer Differentiation

The process of identifying a specific nonyne isomer involves a logical sequence of analytical techniques. This workflow can be visualized to clarify the decision-making process.